molecular formula C20H16ClFN2O3S B15153357 4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

Cat. No.: B15153357
M. Wt: 418.9 g/mol
InChI Key: QTLWORWVTTZVIM-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that includes chloro, fluoro, and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-fluoroaniline to form an intermediate, which is then reacted with 2-methylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in simpler hydrocarbons.

Scientific Research Applications

4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluorophenyl)benzamide
  • 4-fluorophenyl N-(4-chloro-2-methylphenyl)carbamate
  • 2-chloro-4-nitrophenyl N-(2-fluorophenyl)carbamate

Uniqueness

4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C20H16ClFN2O3S

Molecular Weight

418.9 g/mol

IUPAC Name

4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C20H16ClFN2O3S/c1-13-6-2-4-8-17(13)24-28(26,27)19-12-14(10-11-15(19)21)20(25)23-18-9-5-3-7-16(18)22/h2-12,24H,1H3,(H,23,25)

InChI Key

QTLWORWVTTZVIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3F)Cl

Origin of Product

United States

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